molecular formula C25H30BrNO4 B12206545 (2Z)-2-(5-bromo-2-methoxybenzylidene)-7-[(dibutylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one

(2Z)-2-(5-bromo-2-methoxybenzylidene)-7-[(dibutylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No.: B12206545
M. Wt: 488.4 g/mol
InChI Key: DDMWHQORXQZJRD-HAHDFKILSA-N
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Description

(2Z)-2-(5-bromo-2-methoxybenzylidene)-7-[(dibutylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one is a complex organic compound with a unique structure that includes a benzofuran core, a brominated methoxybenzylidene moiety, and a dibutylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(5-bromo-2-methoxybenzylidene)-7-[(dibutylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Brominated Methoxybenzylidene Moiety: This step often involves bromination reactions followed by methoxylation.

    Attachment of the Dibutylamino Group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(5-bromo-2-methoxybenzylidene)-7-[(dibutylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are common.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

(2Z)-2-(5-bromo-2-methoxybenzylidene)-7-[(dibutylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic properties that could be explored for treating various diseases.

    Industry: Its unique structure could make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-2-(5-bromo-2-methoxybenzylidene)-7-[(dibutylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Properties

Molecular Formula

C25H30BrNO4

Molecular Weight

488.4 g/mol

IUPAC Name

(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-7-[(dibutylamino)methyl]-6-hydroxy-1-benzofuran-3-one

InChI

InChI=1S/C25H30BrNO4/c1-4-6-12-27(13-7-5-2)16-20-21(28)10-9-19-24(29)23(31-25(19)20)15-17-14-18(26)8-11-22(17)30-3/h8-11,14-15,28H,4-7,12-13,16H2,1-3H3/b23-15-

InChI Key

DDMWHQORXQZJRD-HAHDFKILSA-N

Isomeric SMILES

CCCCN(CCCC)CC1=C(C=CC2=C1O/C(=C\C3=C(C=CC(=C3)Br)OC)/C2=O)O

Canonical SMILES

CCCCN(CCCC)CC1=C(C=CC2=C1OC(=CC3=C(C=CC(=C3)Br)OC)C2=O)O

Origin of Product

United States

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